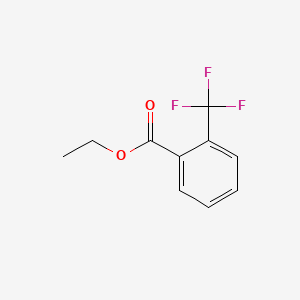

Ethyl 2-(trifluoromethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-2-15-9(14)7-5-3-4-6-8(7)10(11,12)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLMZZVRHPZRBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201033248 | |

| Record name | Ethyl 2-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201033248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577-62-8 | |

| Record name | Benzoic acid, 2-(trifluoromethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(trifluoromethyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(trifluoromethyl)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201033248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Trifluoromethyl Benzoate

Direct Esterification of 2-(trifluoromethyl)benzoic Acid with Ethanol (B145695)

The most direct route to ethyl 2-(trifluoromethyl)benzoate is the Fischer esterification of 2-(trifluoromethyl)benzoic acid with ethanol. ontosight.ai This reaction is typically facilitated by the presence of a strong acid catalyst. ontosight.aiquora.com

The synthesis of this compound via direct esterification is conventionally carried out by reacting 2-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). ontosight.ai The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester, an excess of ethanol is often used. ucla.edu The mixture is typically heated to reflux to accelerate the reaction rate. quora.com The water produced as a byproduct is often removed to shift the equilibrium further to the product side, a common strategy in Fischer esterification.

A general laboratory-scale procedure involves dissolving benzoic acid in ethanol, followed by the addition of a few drops of a strong acid catalyst like concentrated sulfuric acid. quora.com The reaction mixture is then heated, and the progress can be monitored using techniques such as thin-layer chromatography. Upon completion, the excess ethanol is typically removed by distillation, and the crude ethyl benzoate (B1203000) is purified. quora.com

Table 1: General Conditions for Acid-Catalyzed Esterification of Benzoic Acids

| Parameter | Condition | Source |

| Reactants | Benzoic Acid, Ethanol | quora.com |

| Catalyst | Concentrated Sulfuric Acid | ontosight.aiquora.com |

| Temperature | Reflux | quora.com |

| Work-up | Removal of excess ethanol, purification | quora.com |

This table presents generalized conditions for the esterification of benzoic acids. Specific parameters for 2-(trifluoromethyl)benzoic acid may vary.

Optimizing the yield of this compound in a direct esterification reaction involves manipulating several factors to favor the forward reaction. A key strategy is the use of a large excess of one of the reactants, typically the less expensive one, which in this case is ethanol. ucla.edu This follows Le Chatelier's principle, pushing the equilibrium towards the products.

Another critical factor is the efficient removal of water from the reaction mixture as it forms. This can be achieved through various techniques, including azeotropic distillation. The choice of catalyst and its concentration also plays a pivotal role. While strong mineral acids are effective, solid acid catalysts are also being explored for their ease of separation and potential for reuse. The reaction temperature and time are also optimized to ensure the reaction proceeds to completion without significant side product formation.

Transesterification Approaches Involving Mthis compound

An alternative synthetic route to this compound is through the transesterification of mthis compound. This process involves the exchange of the methyl group of the ester with an ethyl group from ethanol, typically in the presence of a catalyst.

The transesterification of a methyl ester to an ethyl ester is an equilibrium reaction where the methyl ester is treated with ethanol. ucla.edu This reaction can be catalyzed by either acids or bases. In an acid-catalyzed process, a strong acid like sulfuric acid is used, and an excess of ethanol is employed to drive the equilibrium towards the formation of the desired ethyl benzoate and methanol (B129727). ucla.edu

Recent research has focused on the development of heterogeneous solid acid catalysts for esterification and transesterification reactions due to their environmental and practical advantages, such as ease of separation and reusability. Among these, zirconium-based catalysts have shown significant promise.

A study investigating the synthesis of a series of methyl benzoates utilized a zirconium/titanium (Zr/Ti) solid acid catalyst. mdpi.com The research found that a zirconium metal catalyst with a titanium support exhibited the best activity for the esterification of various benzoic acids with methanol. mdpi.com Although this study focused on the synthesis of methyl esters, the findings suggest the potential applicability of such catalysts for the transesterification of mthis compound to its ethyl counterpart. The efficiency of these catalysts is attributed to their Lewis acidic sites, which activate the carbonyl group of the ester, facilitating the nucleophilic attack by the alcohol. mdpi.com Further research would be needed to specifically evaluate and quantify the catalytic efficiency of zirconium-titanium solid acid catalysts in the transesterification of mthis compound with ethanol.

Synthesis from Precursors bearing Trifluoromethyl Group

Derivatization of 2-(Trifluoromethyl)benzoyl Chloride

A straightforward and common method for the preparation of this compound is through the esterification of 2-(trifluoromethyl)benzoyl chloride. nih.gov This reaction, a classic example of nucleophilic acyl substitution, involves treating the acid chloride with ethanol. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct that is formed. This method is often favored due to the high reactivity of the acyl chloride, which generally leads to high yields of the desired ester under mild conditions. The starting material, 2-(trifluoromethyl)benzoyl chloride, can be synthesized from 2-(trifluoromethyl)benzoic acid by reacting it with a chlorinating agent like thionyl chloride or oxalyl chloride. google.com

Routes from 2-(Trifluoromethyl)benzonitrile (B1294956)

Another important precursor for the synthesis of this compound is 2-(trifluoromethyl)benzonitrile. google.com This pathway involves a two-step process: the hydrolysis of the nitrile to an amide, followed by alcoholysis to the ester.

The initial step in this sequence is the hydrolysis of 2-(trifluoromethyl)benzonitrile to 2-(trifluoromethyl)benzamide (B1329304). google.com This transformation can be achieved under either acidic or basic conditions. google.com For instance, a patented method describes the hydrolysis of a related compound, 2-nitro-4-trifluoromethyl benzonitrile, using an inorganic base like sodium hydroxide (B78521) or potassium hydroxide in water to yield the corresponding benzamide (B126) with high purity and yield. google.com Another approach involves heating 2-(trifluoromethyl)benzonitrile in the presence of a catalyst to facilitate the hydration of the nitrile group to the primary amide. google.com

Following the formation of 2-(trifluoromethyl)benzamide, the next step is its conversion to the ethyl ester. While a specific procedure for the ethyl ester was not detailed in the provided search results, a closely related method describes the alcoholysis of 2-nitro-4-trifluoromethyl benzamide with a sulfuric acid-methanol solution to obtain the corresponding methyl benzoate. google.com It is chemically reasonable to extrapolate that a similar reaction using a sulfuric acid-ethanol solution would yield this compound. This acid-catalyzed alcoholysis involves the protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by ethanol, followed by the elimination of ammonia (B1221849) to form the ester.

Carboxylation of Fluorinated Aromatic Compounds

An alternative strategy involves the direct introduction of a carboxyl or alkoxycarbonyl group onto a trifluoromethyl-substituted benzene (B151609) ring. Palladium-catalyzed carbonylation reactions are a powerful tool for achieving this transformation.

Palladium-catalyzed carbonylation reactions offer a versatile method for synthesizing carboxylic acid derivatives from aryl halides. rsc.orgmdpi.com In the context of this compound synthesis, this would typically involve the reaction of a 2-halobenzotrifluoride (where the halogen is iodine or bromine) with carbon monoxide and ethanol in the presence of a palladium catalyst and a base. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by the insertion of carbon monoxide into the aryl-palladium bond to form an acyl-palladium complex. Subsequent nucleophilic attack by ethanol on this complex, followed by reductive elimination, yields the desired ethyl ester and regenerates the Pd(0) catalyst. Research has shown the feasibility of such carbonylative transformations on various substituted aryl halides, indicating this as a viable route for the synthesis of this compound. sci-hub.seresearchgate.net

Synthesis from 2-(Trifluoromethyl)benzaldehyde (B1295035)

The conversion of an aldehyde to an ester is a fundamental transformation in organic chemistry. For the synthesis of this compound from 2-(trifluoromethyl)benzaldehyde, oxidative esterification presents a direct and efficient route.

Oxidative Esterification Reactions

Oxidative esterification allows for the one-pot conversion of an aldehyde to an ester without the need to first isolate the corresponding carboxylic acid. This approach often utilizes an oxidizing agent in an alcoholic solvent, which acts as both the solvent and the esterifying agent.

Research into the oxidative esterification of benzaldehyde (B42025), a closely related substrate, provides a model for this transformation. One effective method involves the use of a vanadium-doped phosphomolybdic acid salt, Na₄PMo₁₁VO₄₀, as a catalyst. nih.govrsc.org In this system, the aldehyde reacts with an oxidant like hydrogen peroxide in an ethanol solution. The catalyst facilitates the oxidation of the aldehyde to a carboxylic acid intermediate, which then undergoes in-situ esterification with the ethanol. This one-pot process is noted for its efficiency and use of an environmentally benign oxidant. nih.gov For benzaldehyde, this method achieves high conversion rates and selectivity for the ethyl ester product. nih.govrsc.org The reaction is typically carried out under mild temperature conditions, making it an attractive pathway. nih.gov

Another approach involves the use of camphor-based imidazolium (B1220033) salts as catalysts. researchgate.net These salts have shown excellent performance in catalyzing the oxidative esterification of various aromatic aldehydes with primary alcohols, using air as the sole oxidant. researchgate.net While specific application to 2-(trifluoromethyl)benzaldehyde is not detailed, the general success with other aromatic aldehydes suggests its potential applicability.

Table 1: Model Conditions for Vanadium-Catalyzed Oxidative Esterification of Benzaldehyde

| Parameter | Value/Condition |

| Substrate | Benzaldehyde |

| Reagents | Hydrogen Peroxide (H₂O₂), Ethanol (C₂H₅OH) |

| Catalyst | Na₄PMo₁₁VO₄₀ |

| Temperature | 333 K |

| Reaction Time | 3 hours |

| Products | Ethyl Benzoate (major), Benzoic Acid (minor) |

| Selectivity | ~85-93% for Ethyl Benzoate |

This table is based on a model reaction with benzaldehyde as described in the source material. nih.gov

Synthesis from 2-(Trifluoromethyl)benzyl Dichloride

An alternative synthetic route starts from 2-(trifluoromethyl)benzyl dichloride. This method involves a two-stage process: the initial conversion of the dichlorinated starting material to an intermediate, followed by its transformation into the final ester product.

Hydrolysis and Oxidation Reactions

The synthesis begins with the hydrolysis and oxidation of 2-(trifluoromethyl)benzyl dichloride to produce 2-(trifluoromethyl)benzoic acid. A patented method describes a one-pot process where 2-(trifluoromethyl)benzyl dichloride is reacted with nitric acid. google.com The nitric acid serves as the agent for both hydrolysis of the dichloride to an aldehyde and its subsequent oxidation to the carboxylic acid. The reaction conditions, such as temperature and nitric acid concentration, are controlled to achieve high yields of the target acid. google.com

Once 2-(trifluoromethyl)benzoic acid is synthesized and isolated, it can be converted to this compound through a standard esterification reaction. This typically involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester linkage. ontosight.ai

Table 2: Conditions for Hydrolysis and Oxidation of 2-(Trifluoromethyl)benzyl Dichloride

| Parameter | Value/Condition |

| Starting Material | 2-(Trifluoromethyl)benzyl Dichloride |

| Reagent | Nitric Acid (30-50% mass concentration) |

| Temperature | 50 - 150 °C |

| Product of this step | 2-(Trifluoromethyl)benzoic Acid |

| Reported Yield | ~95% |

Data extracted from patent information describing the synthesis of the carboxylic acid intermediate. google.com

Novel Synthetic Approaches and Reaction Development

The field of organic synthesis is continually evolving, with new methods being developed to improve efficiency, selectivity, and environmental footprint. Research into photochemical reactions and transition metal catalysis offers promising new avenues for the synthesis of complex molecules like this compound.

Photochemical Synthesis Routes

Photochemistry explores reactions that are initiated by the absorption of light. While direct photochemical synthesis of this compound is not prominently documented, studies on related aromatic esters provide insight into the potential transformations of these molecules under photochemical conditions. For instance, research on the photochemistry of 2-(1-naphthyl)ethyl benzoates has shown that these molecules can undergo an unusual intramolecular [2+2] cycloaddition reaction, where the ester carbonyl group adds to the naphthalene (B1677914) ring. epa.gov This type of reactivity highlights the complex pathways that can be accessed through photochemical excitation and is an area of ongoing investigation in the development of new synthetic strategies.

Transition Metal-Catalyzed Coupling Reactions for Trifluoromethylation

Transition metal catalysis has become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. The introduction of a trifluoromethyl group onto an aromatic ring is a particularly valuable transformation in medicinal and materials chemistry.

Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. One of the first successful Pd-catalyzed trifluoromethylations of aryl chlorides, developed by S. L. Buchwald and colleagues, utilized (trifluoromethyl)triethylsilane (TESCF₃) as the CF₃ source. beilstein-journals.org This method demonstrates good functional group tolerance under relatively mild conditions. The success of this reaction often depends on the use of highly hindered phosphine (B1218219) ligands, such as BrettPhos, which facilitate the crucial reductive elimination step from the palladium center. beilstein-journals.org This methodology could be applied to synthesize this compound by using ethyl 2-chlorobenzoate (B514982) as the starting material.

Another advanced strategy involves the direct trifluoromethylation of a C-H bond, bypassing the need for a pre-halogenated substrate. Work by J.-Q. Yu and coworkers demonstrated the first Pd-catalyzed C-H trifluoromethylation of aromatic compounds using an electrophilic CF₃ source. beilstein-journals.org These cutting-edge methods represent the forefront of synthetic chemistry for accessing trifluoromethylated arenes.

Table 3: Representative Conditions for Pd-Catalyzed Trifluoromethylation of Aryl Chlorides

| Parameter | Value/Condition |

| Substrate Type | Aryl Chloride |

| CF₃ Source | (Trifluoromethyl)triethylsilane (TESCF₃) |

| Catalyst | Palladium(II) Acetate (B1210297) or similar Pd source |

| Ligand | Hindered phosphine ligands (e.g., BrettPhos, RuPhos) |

| Additive | Potassium Fluoride (B91410) |

| Key Feature | Enables trifluoromethylation of readily available aryl chlorides |

This table summarizes the general conditions described for the Buchwald-type trifluoromethylation. beilstein-journals.org

Enantioselective Synthesis Strategies

Enantioselective synthesis strategies are not applicable to this compound. The molecule is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exist as enantiomers, and methods to selectively synthesize one enantiomer over the other are not relevant for this particular compound.

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, these principles can be applied to various aspects of the synthesis, from the choice of starting materials and catalysts to the reaction conditions and solvents.

One of the most common methods for synthesizing esters like this compound is the Fischer esterification of the corresponding carboxylic acid, 2-(trifluoromethyl)benzoic acid, with ethanol in the presence of a strong acid catalyst. Traditional methods often employ homogeneous mineral acids like sulfuric acid, which can lead to corrosive conditions and difficult separation and disposal procedures. Green chemistry seeks to replace such catalysts with more environmentally benign alternatives.

Catalyst Selection and Development:

A key area of green chemistry research is the development of solid acid catalysts that are reusable, non-corrosive, and can be easily separated from the reaction mixture. While specific studies on the use of solid acids for the synthesis of this compound are not extensively documented in publicly available research, promising results have been obtained for the synthesis of the structurally similar ethyl benzoate.

One such example is the use of expandable graphite (B72142) as a catalyst. Research on the synthesis of ethyl benzoate has shown that expandable graphite, pre-treated with sulfuric acid, can effectively catalyze the esterification reaction under microwave heating. This method offers several advantages, including high yields, shorter reaction times, and the potential for catalyst reuse. The catalyst showed no significant decrease in activity after three cycles of use.

Microwave-Assisted Synthesis:

Microwave irradiation is another green chemistry tool that can significantly enhance the efficiency of chemical reactions. By directly heating the reactants, microwave synthesis often leads to a dramatic reduction in reaction times and energy consumption compared to conventional heating methods. In the synthesis of ethyl benzoate using expandable graphite, microwave heating at 135 W allowed the reaction to reach 80.1% yield in approximately 1.5 hours.

The application of these green methodologies to the synthesis of this compound could offer substantial environmental and economic benefits. The table below summarizes the findings from a study on the green synthesis of ethyl benzoate, which could serve as a model for the development of green processes for its trifluoromethylated analog.

Table 1: Green Synthesis of Ethyl Benzoate using Expandable Graphite and Microwave Heating

| Parameter | Condition/Value |

|---|---|

| Catalyst | Expandable Graphite (EG) |

| Reactants | Benzoic Acid, Ethanol |

| Catalyst Loading | 8 wt% of total reactant mass |

| Reactant Molar Ratio (Acid:Alcohol) | 1.0:5.0 |

| Heating Method | Microwave Irradiation |

| Microwave Power | 135 W |

| Reaction Temperature | 85°C |

| Reaction Time | ~1.5 hours |

| Yield | 80.1% |

| Catalyst Reusability | No significant decrease in activity after 3 uses |

Data sourced from a study on the synthesis of ethyl benzoate.

Solventless and Alternative Solvent Systems:

Another tenet of green chemistry is the reduction or replacement of volatile organic solvents. Research into solvent-free reaction conditions or the use of more environmentally friendly solvents, such as water or ionic liquids, is an active area of investigation for many chemical transformations. While specific data for the synthesis of this compound in such systems is limited in the available literature, these approaches represent a promising avenue for future research to further enhance the green credentials of its production.

Chemical Reactivity and Derivatization of Ethyl 2 Trifluoromethyl Benzoate

Reactions at the Ester Moiety

The primary site of reactivity for Ethyl 2-(trifluoromethyl)benzoate is the ester group. This moiety can participate in several key reactions, including hydrolysis, transesterification, and reduction, each leading to a distinct class of chemical derivatives.

Hydrolysis Reactions

Hydrolysis of an ester is the cleavage of the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by acids, bases, or enzymes.

Under acidic conditions, the hydrolysis of this compound yields 2-(trifluoromethyl)benzoic acid and ethanol (B145695). The reaction is an equilibrium process, and to drive it to completion, it is typically carried out with an excess of water. chemistrysteps.com The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol regenerate the acid catalyst and produce the final carboxylic acid product. chemistrysteps.com

The presence of the electron-withdrawing -CF3 group can influence the rate of hydrolysis. Studies on related methyl benzoates in high-temperature water indicate that the formation of the carboxylic acid product can itself catalyze the hydrolysis, a process that is effective for various substituted benzoates. psu.edu

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that converts this compound into a salt of 2-(trifluoromethyl)benzoic acid and ethanol. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH or KOH) on the ester's carbonyl carbon. chemistrysteps.com This forms a tetrahedral intermediate, which then collapses to expel the ethoxide ion (⁻OCH₂CH₃). The ethoxide, being a strong base, deprotonates the newly formed 2-(trifluoromethyl)benzoic acid to produce sodium 2-(trifluoromethyl)benzoate and ethanol. chemistrysteps.comyoutube.com This final acid-base step is essentially irreversible and drives the reaction to completion. chemistrysteps.com

High-temperature conditions can enhance the efficiency of saponification, even for sterically hindered esters. psu.edu For instance, studies on various methyl benzoates have shown that hydrolysis in a dilute potassium hydroxide solution at elevated temperatures leads to quantitative formation of the corresponding carboxylate salt. psu.edu

Table 1: Conditions for Hydrolysis of Substituted Benzoates

| Substrate | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| Methyl p-(trifluoromethyl)benzoate | 2% KOH, 250 °C, 0.5 h | p-(Trifluoromethyl)benzoic acid, p-Toluic acid | 40% / 15% | psu.edu |

| Methyl 2,4,6-trimethylbenzoate | 2% KOH, 250 °C, 0.5 h | 2,4,6-Trimethylbenzoic acid | 95% | psu.edu |

| Ethyl Benzoate (B1203000) | 2 M NaOH, Reflux, 45-60 min | Benzoic Acid (after acidification) | Not specified | nih.gov |

This table presents data for related benzoate esters to illustrate typical hydrolysis conditions and outcomes. Note the partial hydrolysis of the trifluoromethyl group under certain high-temperature basic conditions.

Enzymatic hydrolysis offers a mild and often highly selective method for cleaving ester bonds. Enzymes such as lipases and esterases are commonly used for this purpose. nih.govd-nb.info The hydrolysis of this compound by these enzymes would yield 2-(trifluoromethyl)benzoic acid and ethanol.

This type of reaction is particularly relevant in the field of medicinal chemistry for the design of prodrugs. unil.chscilit.com A pharmacologically active molecule containing a carboxylic acid or alcohol group can be masked as an ester to improve properties like membrane permeability or to reduce irritation at the site of administration. Once absorbed into the body, native esterases in plasma, the liver, or target tissues can hydrolyze the ester, releasing the active drug. unil.chnih.gov

For a compound like this compound, its potential as a prodrug would depend on its rate of hydrolysis by human or pathogenic esterases. Studies on a series of benzoate esters with mycobacterial esterases have shown that the rate of hydrolysis is influenced by the steric bulk of the alcohol portion. unil.ch For instance, bulky substituents in the alkoxy chain can decrease the rate of hydrolysis by mammalian liver or plasma esterases while still allowing for activation by mycobacterial enzymes, suggesting a pathway for targeted drug delivery. unil.ch The electron-withdrawing nature of the trifluoromethyl group would also influence the susceptibility of the ester to enzymatic attack. semanticscholar.org

Transesterification with Different Alcohols

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For this compound, this reaction allows for the exchange of the ethyl group with other alkyl or aryl groups, providing access to a variety of different 2-(trifluoromethyl)benzoate esters.

The reaction is an equilibrium process. To favor the formation of the desired product, the reactant alcohol is often used in large excess, or the leaving alcohol (ethanol in this case) is removed from the reaction mixture as it forms.

Various catalysts can be employed for transesterification, including mineral acids, organometallic compounds, and enzymes like lipases. nih.govmdpi.com The choice of catalyst can depend on the substrate and the desired reaction conditions. For example, boric acid has been shown to be an effective and environmentally benign catalyst for the transesterification of ethyl acetoacetate (B1235776) with a range of primary and secondary alcohols. nih.gov The electronic properties of the substrates can affect the reaction rate; electron-withdrawing groups on the benzoate ring can facilitate the nucleophilic attack by the alcohol. d-nb.info

Reduction of the Ester Group

The ester moiety of this compound can be reduced to yield either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

A complete reduction to the corresponding primary alcohol, 2-(trifluoromethyl)benzyl alcohol, can be achieved using strong reducing agents such as Lithium Aluminum Hydride (LiAlH₄). commonorganicchemistry.comnumberanalytics.com The reaction typically involves the addition of the ester to a solution of LiAlH₄ in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide intermediate. numberanalytics.com

Partial reduction of the ester to the aldehyde, 2-(trifluoromethyl)benzaldehyde (B1295035), is also possible. This transformation requires a less reactive or more sterically hindered reducing agent that can stop the reaction at the aldehyde stage without further reduction to the alcohol. Diisobutylaluminum Hydride (DIBAL-H) is commonly used for this purpose. youtube.commasterorganicchemistry.com The reaction is typically performed at very low temperatures (e.g., -78 °C) with a stoichiometric amount of DIBAL-H. masterorganicchemistry.com At these low temperatures, the tetrahedral intermediate formed after the initial hydride transfer is stable. Upon aqueous workup, this intermediate hydrolyzes to give the desired aldehyde. youtube.com

Table 2: Common Reducing Agents for Esters and Their Products

| Reducing Agent | Typical Product from Ester | Key Characteristics | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Very powerful, unselective reducing agent. | commonorganicchemistry.comnumberanalytics.com |

| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde | Bulky, allows for partial reduction at low temperatures. | masterorganicchemistry.com |

| Sodium Borohydride (B1222165) (NaBH₄) | Generally unreactive with esters | Milder agent, typically reduces aldehydes and ketones. | commonorganicchemistry.com |

Formation of Alcohols

The reduction of the ester functionality in this compound to a primary alcohol, 2-(trifluoromethyl)benzyl alcohol, is a fundamental transformation. This reaction is typically achieved using powerful reducing agents that can readily attack the electron-deficient carbonyl carbon of the ester.

Detailed Research Findings:

Commonly, lithium aluminium hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF) is employed for this purpose. The reaction proceeds via nucleophilic acyl substitution, where the hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon, followed by the departure of the ethoxide leaving group. A second hydride addition to the intermediate aldehyde yields the primary alcohol upon acidic workup.

Alternatively, sodium borohydride (NaBH₄) is generally considered a milder reducing agent, often selective for aldehydes and ketones over esters. However, in the presence of certain additives or under specific conditions, its reactivity can be enhanced to reduce esters. For instance, the use of NaBH₄ in combination with methanol (B129727) in refluxing THF has been shown to be an effective system for the reduction of various aromatic esters to their corresponding alcohols, with reaction times ranging from 15 to 60 minutes and yielding good to excellent results. psu.edu While specific studies on this compound using this exact system are not detailed, the general applicability to aromatic esters suggests its potential utility. psu.edu

Another approach involves the catalytic hydrogenation of the corresponding benzoic acid. For example, the hydrogenation of methyl benzoate to benzyl (B1604629) alcohol has been achieved using a Cu/ZnO/Al₂O₃ catalyst at elevated temperature and pressure. researchgate.net This suggests that catalytic hydrogenation could be a viable, though likely more forcing, alternative for the reduction of this compound.

Formation of Aldehydes

The partial reduction of this compound to form 2-(trifluoromethyl)benzaldehyde requires careful control of reaction conditions to prevent over-reduction to the corresponding alcohol. This transformation is synthetically valuable as the aldehyde is a key building block for various other compounds.

Detailed Research Findings:

A common method for this transformation involves the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures. DIBAL-H is a sterically hindered reducing agent that can selectively reduce esters to aldehydes at temperatures typically around -78 °C. The low temperature is crucial to prevent the second addition of the hydride to the aldehyde intermediate.

Another synthetic route to 2-(trifluoromethyl)benzaldehyde involves the hydrolysis of o-trifluoromethyl toluene (B28343) dichloride. google.comgoogle.com This method, however, does not start from the ester. A patent describes a process for preparing 2-(trifluoromethyl)benzaldehyde from 2-(trifluoromethyl)benzyl dichloride and its derivatives via hydrolysis. google.com Another patented method involves the reaction of 3,5-bis-(trifluoromethyl)-bromobenzene with sodium formate (B1220265) in the presence of a palladium catalyst and carbon monoxide to yield the corresponding benzaldehyde (B42025). google.com While not directly from the ester, these methods highlight alternative pathways to the aldehyde. A general procedure for the synthesis of aromatic aldehydes involves the reaction of an aryl halide with sodium formate and carbon monoxide in the presence of a palladium catalyst. chemicalbook.com

Amidation Reactions

The conversion of this compound to 2-(trifluoromethyl)benzamide (B1329304) involves the reaction of the ester with ammonia (B1221849) or an amine. This nucleophilic acyl substitution reaction replaces the ethoxy group with an amino or substituted amino group.

Detailed Research Findings:

Direct amidation of esters can be achieved by heating the ester with ammonia or a primary or secondary amine. The reaction is often catalyzed by acids or bases. A patent describes the preparation of 2-(trifluoromethyl)benzamide by reacting 2-trifluoromethyl benzoyl chloride with ammonia gas in isopropanol (B130326) at low temperatures (-10 °C to 0 °C) or with aqueous ammonia. justia.com While this method starts from the acid chloride, it demonstrates a common strategy for forming the amide. Another patent discloses a synthesis method for 2-trifluoromethyl benzamide (B126) starting from 2,3-dichlorotrifluorotoluene through a multi-step process. google.com

Heterogeneous catalysts have also been developed for the direct amidation of esters. For example, niobium(V) oxide (Nb₂O₅) has been shown to be an effective catalyst for the amidation of various esters with amines under solvent-free conditions. researchgate.net This method offers the advantage of catalyst reusability and applicability to a wide range of substrates. researchgate.net

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is known for its high stability due to the strong carbon-fluorine bonds. tcichemicals.com However, under specific conditions, this group can undergo reactions such as defluorination or modification.

Defluorination Reactions

Defluorination of the trifluoromethyl group on an aromatic ring is a challenging transformation due to the strength of the C-F bonds. tcichemicals.com However, certain reagents and conditions can facilitate this process.

Detailed Research Findings:

Historically, the reaction of benzotrifluoride (B45747) with aluminum chloride was one of the few known reactions that could transform the trifluoromethyl group, converting it to a trichloromethyl group. acs.org More recent research has explored selective C-F bond transformations. For example, silyl (B83357) cations have been shown to mediate the cleavage of C-F bonds in aromatic trifluoromethyl groups, leading to the formation of difluoromethylenes which can then be trapped to form various carbonyl compounds. tcichemicals.com

Modification of the Trifluoromethyl Group

Beyond complete defluorination, the trifluoromethyl group can be modified to introduce other functionalities. These transformations often leverage the strong electron-withdrawing nature of the CF₃ group.

Detailed Research Findings:

The electron-withdrawing nature of the trifluoromethyl group facilitates deprotonation at the ortho-position of the aromatic ring, allowing for the introduction of various electrophiles. tcichemicals.com This allows the trifluoromethyl group to be utilized as a one-carbon unit in synthetic chemistry. tcichemicals.com For instance, the reaction of trifluoromethyl-substituted aromatic compounds with nucleophilic reagents can lead to substitution reactions where the trifluoromethyl group itself can act as a leaving group under certain conditions in SNAr reactions. acs.org

Electrophilic Aromatic Substitution on the Benzoate Ring

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the two substituents: the ethyl ester group (-COOEt) and the trifluoromethyl group (-CF₃).

Detailed Research Findings:

Both the ester and the trifluoromethyl groups are electron-withdrawing and are therefore deactivating and meta-directing groups in electrophilic aromatic substitution. youtube.comyoutube.comucalgary.ca This means that incoming electrophiles will preferentially add to the positions meta to both substituents. The deactivating nature of these groups makes the aromatic ring less reactive towards electrophiles compared to benzene itself. youtube.commasterorganicchemistry.comyoutube.com

When two deactivating groups are present on a benzene ring, the incoming electrophile will typically substitute at the position that is meta to both groups, if available. In the case of this compound, the positions meta to the ester group are at C4 and C6, and the positions meta to the trifluoromethyl group are at C4 and C6. Therefore, electrophilic substitution is strongly directed to the C4 and C6 positions. Steric hindrance from the ortho-substituents may influence the relative rates of substitution at these two positions. For example, in the nitration of ethyl benzoate, the major product is the meta-nitro isomer. ucalgary.calibretexts.org

The relative directing power of multiple substituents can sometimes lead to complex product mixtures, but in this case, the strong meta-directing nature of both groups reinforces substitution at the same positions. youtube.com

Nitration Reactions

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. In the case of this compound, the reaction requires forcing conditions, typically a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). Due to the powerful meta-directing influence of both the ester and trifluoromethyl groups, the incoming nitro group is directed to the positions meta to both substituents. This results in the formation of nitrated derivatives such as Ethyl 2-nitro-5-(trifluoromethyl)benzoate and Ethyl 2-nitro-4-(trifluoromethyl)benzoate. epa.govsynquestlabs.com The deactivating nature of the existing groups means that the reaction is generally slower than the nitration of simpler aromatic compounds like methyl benzoate. youtube.com

Table 1: Nitration Products of Ethyl (trifluoromethyl)benzoate Derivatives

| Product Name | CAS Number | Molecular Formula |

|---|---|---|

| Ethyl 2-nitro-5-(trifluoromethyl)benzoate | 1214325-74-2 | C10H8F3NO4 |

Halogenation Reactions

Halogenation of this compound also proceeds via electrophilic aromatic substitution. The strong deactivation of the ring by the trifluoromethyl and ester groups necessitates the use of a Lewis acid catalyst for reactions like bromination and chlorination. The regioselectivity follows the same principles as nitration, with the halogen atom being directed to the positions meta to the existing substituents. Research and chemical catalogs show the existence of various halogenated derivatives, indicating that these reactions are synthetically accessible. bldpharm.comchemsrc.comnih.gov

Table 2: Halogenated Derivatives of this compound

| Product Name | CAS Number | Molecular Formula |

|---|---|---|

| Ethyl 2-bromo-5-(trifluoromethyl)benzoate | 1214336-55-6 | C10H8BrF3O2 |

Sulfonation Reactions

Nucleophilic Aromatic Substitution (if activated)

Nucleophilic aromatic substitution (SNAr) is a reaction pathway distinct from the more common electrophilic substitutions. wikipedia.org SNAr reactions occur when an aromatic ring is substituted with potent electron-withdrawing groups, which "activate" the ring towards attack by a nucleophile. chemistrysteps.comlibretexts.org The trifluoromethyl group is a strong activator for this type of reaction.

For SNAr to proceed, a good leaving group (such as a halide) must be present on the ring, typically positioned ortho or para to the electron-withdrawing group. libretexts.org This positioning allows for the resonance stabilization of the negative charge in the intermediate Meisenheimer complex. libretexts.orglibretexts.org Therefore, while this compound itself would not undergo SNAr (as it lacks a suitable leaving group), its halogenated derivatives can be excellent substrates. For example, a compound like Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate is highly activated for SNAr, where the fluoride (B91410) can be displaced by a nucleophile due to the activating effects of both the nitro and trifluoromethyl groups. nih.gov The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring to form a stabilized carbanion, followed by the elimination of the leaving group to restore aromaticity. chemistrysteps.com

Pericyclic Reactions (if applicable)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state, such as cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edulibretexts.org These reactions are governed by the conservation of orbital symmetry. libretexts.org

Based on its structure, this compound is not suited to participate directly in common pericyclic reactions. For instance, the Diels-Alder reaction, a [4+2] cycloaddition, requires a conjugated diene and a dienophile. libretexts.org this compound possesses neither of these structural features. Similarly, it cannot undergo the most common electrocyclic or sigmatropic rearrangements in its ground state. While it could potentially be incorporated into a larger molecule that then undergoes a pericyclic reaction, the compound itself is not directly applicable to this class of transformations.

Polymerization Studies and Material Science Applications

There is no evidence to suggest that this compound itself undergoes polymerization. However, it serves as an important chemical intermediate and building block in the synthesis of more complex molecules for various applications, including pharmaceuticals and materials. clearsynth.com Its derivatives, such as Ethyl 2-bromo-5-(trifluoromethyl)benzoate, are listed as building blocks for organic and material science applications. bldpharm.com

In a broader context, the parent compound, ethyl benzoate, has been utilized as a solvent in in-situ forming implant systems, where a polymer like PLGA is dissolved in the solvent along with a therapeutic agent. taylorandfrancis.com Upon injection, the diffusion of the solvent into the aqueous environment causes the polymer to precipitate, trapping the drug for controlled release. While this application does not involve the polymerization of ethyl benzoate itself, it highlights the use of similar esters in material science, particularly in the field of drug delivery.

Spectroscopic Characterization and Computational Studies of Ethyl 2 Trifluoromethyl Benzoate and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of ethyl 2-(trifluoromethyl)benzoate, offering precise information about the hydrogen, carbon, and fluorine nuclei.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the ethyl group and the aromatic protons. The ethyl group protons typically appear as a quartet and a triplet. The methylene (B1212753) protons (-CH2-) of the ethyl group are expected to resonate as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH3) will, in turn, appear as a triplet, coupled to the methylene protons.

The aromatic region of the spectrum is more complex due to the substitution pattern on the benzene (B151609) ring. The protons on the aromatic ring will exhibit chemical shifts and coupling patterns influenced by the electron-withdrawing trifluoromethyl group and the ester functionality. For a related compound, mthis compound, the aromatic protons appear as a multiplet in the range of 7.60-7.78 ppm. rsc.org For ethyl 2-methylbenzoate, a similar ester, the aromatic protons show distinct signals, including a doublet around 7.91 ppm. rsc.org Based on these analogs, the aromatic protons of this compound are expected in a similar downfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Splitting Pattern |

| Aromatic Protons | ~7.6 - 8.0 | Multiplet |

| Ethyl (-CH2-) | ~4.4 | Quartet (q) |

| Ethyl (-CH3-) | ~1.4 | Triplet (t) |

Note: Predicted values are based on data from analogous compounds.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the ethyl group, and the carbon of the trifluoromethyl group.

The carbonyl carbon (C=O) is typically observed in the downfield region of the spectrum. For mthis compound, the carbonyl carbon appears at approximately 167.3 ppm. rsc.org The carbons of the aromatic ring will resonate in the range of approximately 125-135 ppm. The carbon atom attached to the trifluoromethyl group is expected to appear as a quartet due to coupling with the three fluorine atoms. In mthis compound, this carbon (C-CF3) shows a quartet at around 128.8 ppm with a coupling constant (J) of about 32.0 Hz. rsc.org The trifluoromethyl carbon itself will also appear as a quartet with a large coupling constant; for instance, in mthis compound, it is observed at 123.5 ppm with a J value of 271.0 Hz. rsc.org The ethyl group carbons will have characteristic shifts, with the methylene carbon (-CH2-) appearing around 61 ppm and the methyl carbon (-CH3-) around 14 ppm, similar to what is seen in ethyl benzoate (B1203000). hmdb.ca

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| Carbonyl (C=O) | ~167 | Singlet |

| Aromatic C-CF3 | ~129 | Quartet (q) |

| Other Aromatic C | ~126 - 132 | Singlet/Doublet |

| Trifluoromethyl (CF3) | ~124 | Quartet (q) |

| Ethyl (-CH2-) | ~61 | Singlet |

| Ethyl (-CH3-) | ~14 | Singlet |

Note: Predicted values are based on data from analogous compounds.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a key identifier. In analogous compounds like mthis compound, the ¹⁹F NMR signal for the -CF3 group appears at approximately -59.79 ppm (with CFCl3 as an external standard). rsc.org The chemical shift of trifluoromethyl groups on a benzene ring can be influenced by the other substituents present. nih.gov

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

| Fluorine Type | Predicted Chemical Shift (ppm) |

| -CF3 | ~ -60 |

Note: Predicted value is relative to CFCl3 and based on data from analogous compounds.

Two-dimensional (2D) NMR techniques are powerful tools for confirming the connectivity of atoms within a molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. sdsu.edu For this compound, a cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. Correlations between the aromatic protons would also help to assign their relative positions on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu For instance, the methylene protons' signal would correlate with the methylene carbon signal, and the methyl protons' signal would correlate with the methyl carbon signal. Each aromatic proton signal would correlate with its corresponding aromatic carbon signal.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.

C=O Stretch: A strong, sharp absorption band is expected for the carbonyl (C=O) stretching vibration of the ester group. For ethyl benzoate, this band appears around 1715-1720 cm⁻¹.

C-O Stretch: The C-O stretching vibrations of the ester group will also be present, typically in the region of 1100-1300 cm⁻¹.

C-F Stretches: The trifluoromethyl group will give rise to strong absorption bands due to C-F stretching vibrations. These are typically found in the region of 1100-1300 cm⁻¹. beilstein-journals.org

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring will appear above 3000 cm⁻¹.

Aromatic C=C Stretches: The C=C stretching vibrations within the aromatic ring typically give rise to several bands in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretches: The C-H stretching vibrations of the ethyl group will be observed just below 3000 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | < 3000 | Medium |

| C=O Stretch (Ester) | ~1720 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-F Stretch (CF3) | 1100 - 1300 | Strong |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

Note: Predicted values are based on data from analogous compounds.

Analysis of C=O and C-F Stretching Frequencies

The vibrational properties of this compound and its analogs are crucial for their characterization. Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic stretching frequencies of functional groups within a molecule.

The carbon-fluorine (C-F) stretching frequencies are also a key feature in the IR spectrum of fluorinated compounds. These vibrations typically occur in the region of 1400-1000 cm⁻¹. For instance, in 2,3,6-trifluorobenzoic acid, a related fluorinated benzoic acid derivative, vibrational frequencies are significantly affected by fluorine substitution when compared to benzoic acid. nih.gov Computational studies, often employing Density Functional Theory (DFT), are instrumental in assigning these vibrational modes. For example, in ethyl trifluoromethanesulfonate (B1224126), DFT calculations have been used to predict and assign the vibrational wavenumbers. researchgate.net

A comprehensive analysis of the C=O and C-F stretching frequencies for this compound would ideally involve both experimental FT-IR data and complementary computational modeling to provide a detailed understanding of its vibrational characteristics.

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Reference |

| Ester C=O Stretch | 1750-1735 | libretexts.org |

| C-F Stretch | 1400-1000 | nih.gov |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and fragmentation pattern of a compound, providing valuable information about its structure.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum shows a pattern of fragment ions that is characteristic of the compound's structure.

For the related compound, S-ethyl 2-(trifluoromethyl)benzothioate, the EI-MS spectrum was obtained using a time-of-flight (TOF) mass spectrometer with an EI voltage of 70 V. While the specific fragmentation pattern for this compound is not detailed in the provided results, a general understanding can be inferred from the fragmentation of similar esters like ethyl benzoate. The mass spectrum of ethyl benzoate shows prominent peaks at m/z 105, which corresponds to the benzoyl cation [C₆H₅CO]⁺, and at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺. nih.gov

For this compound, with a molecular weight of 218.17 g/mol , one would expect to see a molecular ion peak [M]⁺ at m/z 218. cymitquimica.comsynquestlabs.com Key fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) to form the [M-45]⁺ ion, corresponding to the 2-(trifluoromethyl)benzoyl cation, and subsequent fragmentation of the aromatic ring and the trifluoromethyl group.

Expected EI-MS Fragmentation of this compound:

| Ion | Proposed Structure | Expected m/z |

| [M]⁺ | [C₁₀H₉F₃O₂]⁺ | 218 |

| [M-OC₂H₅]⁺ | [C₈H₄F₃O]⁺ | 173 |

| [C₇H₄F₃]⁺ | 2-(trifluoromethyl)phenyl cation | 145 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

Electrospray Ionization (ESI) is a softer ionization technique, often used for more fragile molecules, and it typically produces protonated molecules [M+H]⁺ or other adducts. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of ions.

For ethyl benzoate, ESI-MS analysis in positive ion mode shows a precursor ion [M+H]⁺ at m/z 151.075356. nih.gov For this compound, the expected protonated molecule [M+H]⁺ would have an m/z of approximately 219.18. HRMS would be able to confirm the exact mass and elemental formula.

While specific ESI-MS or HRMS data for this compound is not available in the search results, the techniques are standard for the characterization of such compounds, providing confirmation of the molecular formula and insights into the molecule's ability to be ionized under soft conditions. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of aromatic compounds like this compound is characterized by absorption bands arising from π → π* transitions within the benzene ring. For ethyl benzoate, the UV/Visible spectrum is available from the NIST WebBook, though specific absorption maxima are not detailed in the provided snippets. nist.gov

The presence of the trifluoromethyl group, an auxochrome, on the benzene ring can influence the position and intensity of these absorption bands. Theoretical calculations, often using Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the electronic spectrum and assign the observed transitions. researchgate.net For instance, in a study of a pyrene-containing benzoate derivative, the experimental UV-Vis spectrum was compared with the theoretically computed spectrum to understand the electronic properties. researchgate.net

A typical UV-Vis spectrum of an aromatic ester would show a strong absorption band below 250 nm and a weaker, more structured band at longer wavelengths. For this compound, one would expect to observe these characteristic absorptions, with potential shifts in the absorption maxima (λ_max) due to the electronic effects of the -CF₃ group.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides a powerful theoretical framework to complement experimental spectroscopic data. Quantum mechanical methods, such as Density Functional Theory (DFT), are widely used to predict molecular structures, vibrational frequencies, and electronic properties.

For related molecules like fluorinated benzoic acids and various esters, DFT calculations have been successfully used to:

Optimize the molecular geometry to find the most stable conformation. nih.gov

Calculate vibrational frequencies and compare them with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. nih.gov

Predict NMR chemical shifts for structural characterization. researchgate.net

Simulate UV-Vis spectra to understand electronic transitions. researchgate.net

In the context of this compound, computational studies would be invaluable for:

Determining the preferred conformation of the ester group relative to the trifluoromethyl-substituted benzene ring.

Calculating the C=O and C-F stretching frequencies to support experimental IR data.

Predicting the fragmentation patterns in mass spectrometry.

Simulating the UV-Vis spectrum and identifying the nature of the electronic transitions.

These computational approaches provide a deeper understanding of the structure-property relationships of this compound and its analogs at the molecular level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of molecules. By using functionals like B3LYP and basis sets such as 6-31G(d,p), researchers can accurately model molecular systems. researchgate.netinpressco.com

The initial step in computational analysis involves the geometry optimization of the molecule to find its most stable three-dimensional structure. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are commonly employed for this purpose. researchgate.netresearchgate.net The optimization process provides insights into the spatial arrangement of the atoms, including the orientation of the trifluoromethyl and ethyl ester groups relative to the benzene ring. For analogous compounds, it has been shown that the introduction of substituents can lead to slight distortions in the benzene ring geometry. For instance, in a study of ethyl m-chloro benzoate, the bond lengths within the ring were found to be in the range of 1.390-1.405 Å. Similar calculations for this compound would be expected to yield comparable results, with specific variations influenced by the strong electron-withdrawing nature of the trifluoromethyl group.

Table 1: Representative Optimized Geometrical Parameters for Benzoate Analogs (Calculated) Note: This table is illustrative and based on typical values found in computational studies of similar molecules. Specific values for this compound would require dedicated calculations.

| Parameter | Typical Value (Å or °) |

|---|---|

| C-C (ring) | 1.39 - 1.41 |

| C-C=O | 1.48 - 1.52 |

| C=O | 1.20 - 1.23 |

| C-O (ester) | 1.33 - 1.37 |

| O-C (ethyl) | 1.44 - 1.48 |

| C-CF3 | 1.49 - 1.53 |

| C-F | 1.33 - 1.36 |

| C-C-C (ring) | ~120 |

| O=C-O | ~125 |

The electronic properties of a molecule are fundamental to understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more reactive. For a series of benzothiazole (B30560) derivatives, the HOMO-LUMO gap was found to be in the range of 4.46–4.73 eV, with the trifluoromethyl-substituted compound having the lowest gap, indicating higher reactivity. mdpi.com

Table 2: Calculated Electronic Properties for a Trifluoromethyl-Substituted Analog Note: Data for a benzothiazole derivative with a CF3 substituent, provided for illustrative purposes. mdpi.com

| Property | Value |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap (eV) | 4.46 |

| Dipole Moment (Debye) | - |

| Polarizability | - |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These theoretical spectra are invaluable for the assignment of experimental vibrational bands to specific molecular motions. nih.gov By comparing the calculated and experimental spectra, a detailed understanding of the vibrational modes of this compound can be achieved. For instance, the characteristic stretching frequency of the carbonyl group (C=O) in esters is typically observed in the range of 1700-1750 cm⁻¹ in the IR spectrum. DFT calculations can confirm this assignment and also identify the vibrational modes associated with the trifluoromethyl group and the benzene ring. A study on ethyl trifluoromethanesulfonate utilized DFT to predict its vibrational wavenumbers and make assignments for the observed spectral features. researchgate.net

Table 3: Predicted Vibrational Frequencies for a Related Ester Note: This table is illustrative, based on general knowledge of vibrational spectroscopy of esters.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch | 1700 - 1750 |

| C-C stretch (ring) | 1400 - 1600 |

| C-F stretch | 1000 - 1400 |

The presence of rotatable bonds in this compound gives rise to different possible conformations. A detailed conformational analysis is necessary to identify the most stable conformer(s) and to understand the energy barriers between them. A study on the closely related mthis compound revealed that the molecule exists as two interconverting non-planar conformations, with the trans conformer being predominant. rsc.org The trans conformer is where the C=O and C-CF3 bonds are on opposite sides of the C-C bond connecting the ester and the ring. This preference is influenced by steric and electronic interactions between the trifluoromethyl group and the ester group. Similar conformational behavior would be expected for this compound.

Ab Initio Methods for Property Prediction

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, can also be employed to study this compound. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide complementary information to DFT calculations. mdpi.com While computationally more demanding, ab initio methods can offer a higher level of accuracy for certain properties. For example, a study on phenyl benzoate utilized both DFT and MP2 methods to investigate its molecular structure and vibrational spectra, finding good agreement with experimental data. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in a solvent. By simulating the motion of the molecule and its surrounding solvent molecules over time, MD can be used to study processes like solvation, diffusion, and conformational changes in a dynamic context. osti.govnih.gov For instance, MD simulations have been used to investigate the dissolution of organic crystals and the stability of different polymorphic forms in aqueous environments. researchgate.net Such simulations for this compound could elucidate its behavior in solution, which is crucial for understanding its reactivity in chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Trifluoromethylated Benzoates

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the chemical structure of a compound with its biological activity or toxicity. mst.dkyoutube.com These models are built on the principle that the structure of a molecule dictates its properties and, by extension, its interactions with biological systems. mst.dk For benzoic acid and its derivatives, QSAR studies have been instrumental in predicting toxicity and other biological effects. nih.govresearchgate.net

The development of a QSAR model involves calculating molecular descriptors that quantify various aspects of a molecule's structure, such as its physicochemical, electronic, and steric properties. youtube.com For benzoic acid analogs, key descriptors often include the partition coefficient (log P), which measures lipophilicity, the acid dissociation constant (pKa), and quantum chemical parameters like the energy of the lowest unoccupied molecular orbital (E LUMO). nih.govresearchgate.net

Research on the toxicity of various substituted benzoic acids has shown that these descriptors are crucial for building predictive models. nih.gov For instance, a study on the toxicity of benzoic acids to aquatic organisms found that models were significantly improved by combining log P with pKa or E LUMO, as compared to using single descriptors. nih.govresearchgate.net The toxicity of benzoic acids to the bacterium Vibrio fischeri and the crustacean Daphnia magna was found to decrease in the order of bromo > chloro > fluoro substitution. nih.gov

In the context of trifluoromethylated benzoates like this compound, a QSAR model would aim to quantify the impact of the trifluoromethyl (-CF₃) group on the molecule's activity. The strong electron-withdrawing nature of the -CF₃ group significantly influences the electronic properties of the benzene ring and the ester functionality, which would be captured by relevant descriptors. While specific QSAR models exclusively for trifluoromethylated benzoates are not extensively detailed in the cited literature, the established principles for other halogenated and substituted benzoates provide a clear framework for their development. nih.govnih.gov

Table 1: Common Descriptors in QSAR Models for Benzoic Acid Derivatives

| Descriptor | Property Measured | Influence on Activity/Toxicity | Reference |

| Log P | Lipophilicity / Hydrophobicity | Correlates with membrane permeability and non-polar narcosis. nih.govresearchgate.net | nih.govresearchgate.net |

| pKa | Acidity / Ionization State | Affects uptake and toxicity, as ionized and non-ionized forms have different activities. nih.gov | nih.gov |

| E LUMO | Electron Affinity | Relates to the reactivity of the molecule and its ability to accept electrons. nih.govresearchgate.net | nih.govresearchgate.net |

| Steric Descriptors | Molecular Size and Shape | Influences how the molecule fits into a biological target site. | nih.gov |

| Electrostatic Descriptors | Charge Distribution | Governs polar interactions and hydrogen bonding potential. | nih.gov |

Prediction of Reaction Pathways and Mechanisms

Computational chemistry provides indispensable tools for predicting the most likely reaction pathways and elucidating the underlying mechanisms for organic compounds. rsc.org Methods such as Density Functional Theory (DFT) are employed to explore the potential energy surface (PES) of a reaction, identifying transition states and intermediates to determine the most energetically favorable route. researchgate.netbyu.edu

For aromatic esters like this compound, several reaction types can be computationally modeled. These include:

Hydrolysis: The cleavage of the ester bond by water, which can be acid or base-catalyzed. Computational models can determine the activation energies for different mechanistic pathways.

Nucleophilic Aromatic Substitution: Where a nucleophile replaces a substituent on the aromatic ring. The strong electron-withdrawing -CF₃ group would activate the ring towards such attacks.

Reactions involving the Trifluoromethyl Group: While generally stable, this group can participate in specific reactions under certain conditions.

Furthermore, the field of chemoinformatics is advancing the prediction of reaction outcomes through machine learning. rsc.orgresearchgate.net By training models on vast databases of known reactions, it is possible to predict the products and pathways for new combinations of reactants with increasing accuracy. rsc.orgnih.gov For instance, a model trained on fundamental organic reactions was able to predict products and pathways for a set of test reactions with significant accuracy. rsc.org Such approaches could be applied to predict the reactivity of this compound in various synthetic contexts.

Natural Bonding Orbital (NBO) Analysis for Charge Delocalization and Hydrogen Bonding

Natural Bonding Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a calculated wavefunction into a localized Lewis structure picture of chemical bonds and lone pairs. wikipedia.orgwisc.edu This method is exceptionally useful for quantitatively describing charge delocalization, hyperconjugation, and hydrogen bonding. nih.govrsc.org Delocalization effects are identified as interactions between filled, Lewis-type (donor) NBOs and empty, non-Lewis-type (acceptor) NBOs. wikipedia.orguni-muenchen.de The energetic significance of these interactions is evaluated using second-order perturbation theory, which yields a stabilization energy, E(2). uni-muenchen.de

In this compound, NBO analysis would reveal key electronic interactions:

Charge Delocalization: Significant delocalization is expected from the lone pairs (LP) of the ester oxygen atoms into the antibonding π* orbitals of the carbonyl group (C=O) and the aromatic ring. This resonance effect stabilizes the molecule. The electron-withdrawing -CF₃ group would also influence the charge distribution across the π-system. Studies on other heteroaromatic compounds show that the extent of electron density transfer from heteroatom lone pairs to the π system is a key measure of delocalization. acs.org

Hydrogen Bonding: While this compound does not possess strong hydrogen bond donors, it can act as a hydrogen bond acceptor through its oxygen and fluorine atoms. NBO analysis can identify and quantify weak intermolecular hydrogen bonds, such as C-H···O or C-H···F interactions, which can be crucial in crystal packing and solvation. Computational studies on other fluorinated molecules have used NBO analysis to characterize both strong N-H···N intermolecular hydrogen bonds and weaker C-H···O interactions. nih.gov Similarly, analysis of a benzoate-containing thiourea (B124793) derivative showed that hydrogen bonding leads to significant electrostatic stabilization. nih.gov

Table 2: Representative Donor-Acceptor Interactions from NBO Analysis for a Benzoate System

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction | Reference |

| LP (O-ester) | π* (C=O) | High | Resonance stabilization of the ester group | uni-muenchen.de |

| LP (O-carbonyl) | π* (C-C aromatic) | Moderate | Resonance delocalization into the phenyl ring | uni-muenchen.de |

| π (C=C aromatic) | π* (C=C aromatic) | Moderate | π-conjugation within the benzene ring | uni-muenchen.de |

| σ (C-H) | σ* (C-F) | Low | Weak hyperconjugation | wisc.edu |

| LP (F) | σ* (C-H of adjacent molecule) | Low | Weak intermolecular hydrogen bonding | nih.gov |

Applications of Ethyl 2 Trifluoromethyl Benzoate in Advanced Organic Synthesis

A Foundational Component in the Synthesis of Intricate Molecules

The strategic placement of the trifluoromethyl group in Ethyl 2-(trifluoromethyl)benzoate makes it an attractive starting material for constructing complex molecular architectures. This is primarily due to the electron-withdrawing nature of the CF3 group, which can influence the reactivity of the aromatic ring and the ester functionality, enabling a variety of chemical transformations.

A Precursor for the Assembly of Trifluoromethylated Heterocycles

This compound serves as a key starting material for the synthesis of various trifluoromethyl-containing heterocyclic compounds. These heterocycles are of significant interest due to their prevalence in biologically active molecules. For instance, the reaction of 2-ethynylbenzoates, which can be derived from this compound, with other reagents can lead to the formation of complex heterocyclic systems. A notable example is the synthesis of bis[(trifluoromethyl)sulfonyl]ethylated isocoumarins. This reaction proceeds through an intermolecular nucleophilic attack of the alkyne on a highly polar olefin, followed by a concomitant heterocyclization, showcasing a pathway to novel isocoumarin (B1212949) derivatives. nih.govacs.orgcsic.es The efficiency of this catalyst- and irradiation-free sequence is highly dependent on the electronic nature of the substituents on the 2-ethynylbenzoate precursor. nih.govacs.orgcsic.es

An Intermediate in the Pathway to Fluorine-Containing Pharmaceuticals

The trifluoromethyl group is a common feature in many modern pharmaceuticals, where it can enhance metabolic stability, binding affinity, and bioavailability. While direct synthesis pathways for specific drugs starting from this compound are not extensively documented in publicly available literature, its derivatives, such as 2-(trifluoromethyl)benzoic acid, are known intermediates in the production of certain active pharmaceutical ingredients. For example, 2-(trifluoromethyl)benzoic acid is a key component in the synthesis of a new-type wide-spectrum sterilant, N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2-(trifluoromethyl)benzamide, which has applications in controlling diseases in various crops. This suggests the potential of this compound as a precursor in the pharmaceutical industry.

Furthermore, the isocoumarin core, which can be synthesized from derivatives of this compound, is a structural motif found in various biologically active natural products and drugs. nih.govacs.orgcsic.es Molecular docking studies of some synthesized bis(triflyl)ethylated isocoumarins have shown promising biological activities, including the inhibition of human acetylcholinesterase (hAChE), indicating their potential as therapeutic agents. nih.govacs.orgcsic.es

A Stepping Stone for Fluorine-Containing Agrochemicals

The agrochemical industry frequently utilizes fluorinated compounds to develop effective and selective pesticides. The trifluoromethyl group, in particular, is a key substituent in many commercial agrochemicals. google.comgoogleapis.comnih.gov Patent literature reveals that 2-(trifluoromethyl)benzoic acid is a crucial intermediate in the synthesis of novel wide-spectrum fungicides. Specifically, it is used to prepare N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2-(trifluoromethyl)benzamide, a compound effective against diseases in grapes, vegetables, and other field crops. Given that esters like this compound can be readily hydrolyzed to their corresponding carboxylic acids, this highlights a direct application pathway for this compound in the agrochemical sector.